![molecular formula C12H9N5S B1407135 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823183-38-5](/img/structure/B1407135.png)
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Overview
Description
“4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a compound with the CAS Number: 1823183-38-5. It has a molecular weight of 255.3 and its IUPAC name is 4-(2-(pyridin-2-yl)thiazol-5-yl)pyrimidin-2-amine .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H9N5S/c13-12-15-6-4-8(17-12)10-7-16-11(18-10)9-3-1-2-5-14-9/h1-7H,(H2,13,15,17) .Physical And Chemical Properties Analysis
The compound is a solid substance with a purity of 90%. It has a storage temperature of 28 C .Scientific Research Applications
Antitumor Activity
This compound has been found to inhibit dihydrofolate reductase (DHFR), showing promising antitumor effects on carcinosarcoma in rats, suggesting its potential as a therapeutic agent in cancer treatment .
Antiproliferative Effects
At the cellular level, it has demonstrated excellent antiproliferative activity against breast cancer cells, indicating its value in further research of PLK4-targeted anticancer drugs .
Nur77 Modulation
A series of derivatives of this compound were designed and evaluated as potent Nur77 modulators, which are a target for anti-cancer agents, highlighting its role in the development of novel cancer therapies .
Cyclin-dependent Kinase Inhibition
Research has been conducted to explore more uses of this compound as an inhibitor of cyclin-dependent kinase 4 and 6 in various stages and types of breast cancer .
Computational Screening and Synthesis
A series of derivatives were computationally screened and synthesized, with their structures elucidated using spectroscopic methods, indicating its application in drug design and synthesis .
Anti-fibrotic Activities
Several derivatives were found to exhibit better anti-fibrotic activities than existing drugs, with two compounds showing the best activities, suggesting its potential in treating fibrotic diseases .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2-pyridin-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c13-12-15-6-4-8(17-12)10-7-16-11(18-10)9-3-1-2-5-14-9/h1-7H,(H2,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMFXBYHUAOGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(S2)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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